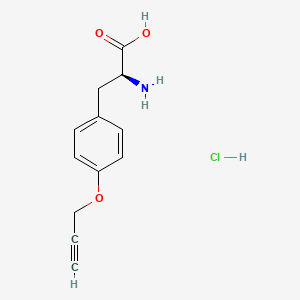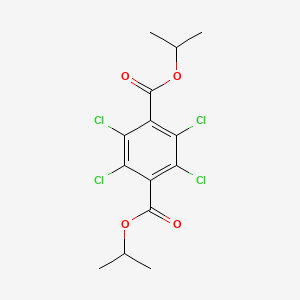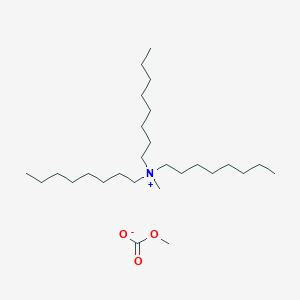
O-Propargyl-L-tyrosine hydrochloride (H-L-Tyr(Propargyl)-OH.HCl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Propargyl-L-tyrosine hydrochloride (H-L-Tyr(Propargyl)-OH.HCl) is an important organic compound that has been studied extensively in the scientific community for its various applications. It is a derivative of the amino acid tyrosine, and is used in a variety of research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent. HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
H-L-Tyr(Propargyl)-OH.HCl has a variety of scientific research applications. It has been used in organic synthesis as an intermediate in the synthesis of other compounds, such as peptides and amino acids. It has also been used as an inhibitor of enzymes, such as cytochrome P450. Additionally, it has been investigated as a potential therapeutic agent, as it has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Mechanism of Action
The mechanism of action of H-L-Tyr(Propargyl)-OH.HCl is not completely understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site and blocking the enzyme’s activity. Additionally, it has been suggested that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects
H-L-Tyr(Propargyl)-OH.HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to reduce oxidative stress in cells, scavenge free radicals, and inhibit the activity of cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
H-L-Tyr(Propargyl)-OH.HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is relatively expensive and can be toxic in high concentrations.
Future Directions
The potential applications of H-L-Tyr(Propargyl)-OH.HCl are vast and there are numerous future directions for research. One possibility is to further investigate its anti-inflammatory and anti-cancer properties in animal models. Additionally, it could be studied for its potential to treat other diseases, such as diabetes and cardiovascular disease. Furthermore, it could be investigated for its potential to inhibit other enzymes and to act as an antioxidant. Finally, it could be further studied for its potential therapeutic applications in humans.
Synthesis Methods
H-L-Tyr(Propargyl)-OH.HCl is synthesized by the reaction of L-tyrosine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The reaction is complete when the pH of the solution reaches 7.5. The product is then purified by column chromatography and crystallized to yield H-L-Tyr(Propargyl)-OH.HCl.
properties
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h1,3-6,11H,7-8,13H2,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRZLTYSXRCIH-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-2-Propyn-1-yl-L-tyrosine HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)








![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)



